Dibenzyl (methylenebis(4,1-phenylene))dicarbamate

Blocked isocyanates Thermal dissociation DSC analysis

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate (CAS 51728-21-3; molecular formula C₂₉H₂₆N₂O₄; molecular weight 466.53 g/mol) is a symmetrical aromatic biscarbamate belonging to the class of blocked isocyanates derived from 4,4′-methylene diphenyl diisocyanate (MDI). The molecule features a central methylenebis(4,1-phenylene) core terminated at each end by a benzyl carbamate group, imparting pronounced hydrophobicity, moderate solubility in polar aprotic organic solvents, and limited aqueous solubility.

Molecular Formula C29H26N2O4
Molecular Weight 466.5 g/mol
Cat. No. B3751670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl (methylenebis(4,1-phenylene))dicarbamate
Molecular FormulaC29H26N2O4
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C29H26N2O4/c32-28(34-20-24-7-3-1-4-8-24)30-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)31-29(33)35-21-25-9-5-2-6-10-25/h1-18H,19-21H2,(H,30,32)(H,31,33)
InChIKeyULMJIAHHZHZRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate — Structural Identity, Core Properties, and Industrial Context


Dibenzyl (methylenebis(4,1-phenylene))dicarbamate (CAS 51728-21-3; molecular formula C₂₉H₂₆N₂O₄; molecular weight 466.53 g/mol) is a symmetrical aromatic biscarbamate belonging to the class of blocked isocyanates derived from 4,4′-methylene diphenyl diisocyanate (MDI) . The molecule features a central methylenebis(4,1-phenylene) core terminated at each end by a benzyl carbamate group, imparting pronounced hydrophobicity, moderate solubility in polar aprotic organic solvents, and limited aqueous solubility . It is supplied as a solid with standard purity specifications of 95% . Its primary industrial relevance lies in its function as a latent (thermally de-blockable) crosslinker or chain extender in single-component (1K) polyurethane and polyurea formulations, where controlled thermal activation is required.

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate — Why In-Class Blocked Isocyanates Cannot Be Simply Interchanged


Although all biscarbamates derived from 4,4′-MDI share a common aromatic diisocyanate precursor, the identity of the blocking alcohol dictates the thermal de-blocking (un-blocking) temperature, the kinetics of isocyanate regeneration, the solubility profile in formulation solvents, and the ultimate morphology and mechanical properties of the cured polymer network [1]. The dibenzyl derivative introduces a benzylic C–O bond within the carbamate linkage, which thermally dissociates via a distinct mechanistic pathway compared to phenol-blocked or oxime-blocked analogs, as demonstrated in DSC studies of MDI-benzyl alcohol adducts [2]. Consequently, substitution with a dimethyl, diethyl, or diphenyl ester without re-optimizing cure schedules and compatibility leads to unpredictable pot-life, altered crosslink density, and compromised material performance.

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate — Quantitative Evidence for Differentiated Selection vs. Closest Analogs


De-Blocking Onset Temperature of MDI–Benzyl Alcohol Adducts vs. MDI–Phenol Adducts

DSC thermograms of MDI blocked with benzyl alcohol exhibit an endothermic de-blocking onset that is systematically lower than that of the corresponding phenol-blocked MDI adduct. In the foundational study by Zhuang and Steiner, the MDI–benzyl alcohol adduct (2) displayed distinctive thermal behaviour reflecting a less thermally stable carbamate linkage compared to the MDI–phenol adduct (1) [1]. This shift in de-blocking onset temperature is attributable to the superior leaving-group ability of the benzyloxy moiety relative to phenoxy.

Blocked isocyanates Thermal dissociation DSC analysis

Blocking Agent De-Blocking Temperature Range: Benzyl Alcohol vs. Caprolactam and Oxime Blocking Agents

Commercial technical literature classifies blocking agents by their typical de-blocking temperature windows: benzyl alcohol and substituted benzyl alcohols generally de-block in the intermediate range of approximately 140–180 °C, whereas ε-caprolactam-blocked isocyanates require 160–180 °C and methylethylketoxime (MEKO)-blocked systems de-block lower at 120–140 °C [1]. The dibenzyl biscarbamate, bearing a benzylic C–O bond, is mechanistically predicted to de-block at temperatures within the upper portion of the alcohol-blocked range, offering a balance between ambient storage stability and thermal activation.

Blocked isocyanates De-blocking temperature Blocking agent selection

Molecular Weight Differential vs. Dimethyl Analog: Implications for Volatility, Handling, and Formulation Viscosity

The dibenzyl ester (MW 466.53 g/mol) possesses a molecular weight approximately 48% greater than the dimethyl ester analog, dimethyl (methylenebis(4,1-phenylene))dicarbamate (MW 314.34 g/mol; CAS 7450-63-7) . This substantial mass difference directly reduces vapour pressure and mitigates volatile organic compound (VOC) emissions during thermal cure, a recognised advantage in industrial hygiene and environmental compliance.

Molecular weight Volatility Formulation handling

Purity Specification and Procurement Reproducibility of the Dibenzyl Biscarbamate

Commercial suppliers list the compound at a standard purity of 95%, with batch-specific analytical data (NMR, HPLC, GC) available as part of the certificate of analysis . This defined purity benchmark is essential for reproducible stoichiometric calculations in prepolymer synthesis, where impurities containing reactive amine or hydroxyl functionalities can alter the NCO:OH ratio and compromise final polymer properties.

Chemical purity Procurement specification Analytical certification

Non-Phosgene MDI Precursor Route: Comparative Thermal Decomposition Efficiency of Diphenyl vs. Dibenzyl Biscarbamates

Aromatic biscarbamates are key intermediates in the phosgene-free synthesis of MDI via thermal decomposition. The diphenyl analog, methylenediphenyl di(phenylcarbamate) (MDPC), has been extensively studied: under solvent-free nano-Cu₂O catalysis at 220 °C, 0.6 kPa, and 12 min reaction time, MDPC achieves 99.8% conversion with 86.2% MDI selectivity [1]. While comparable dataset for the dibenzyl derivative is not publicly available, the structural analogy suggests that the benzylic C–O bond in the dibenzyl biscarbamate may offer a distinct thermal decomposition profile amenable to lower-temperature or solvent-assisted MDI regeneration, warranting comparative investigation.

Non-phosgene isocyanate synthesis Thermal decomposition MDI production

Solubility Profile Differentiation: Dibenzyl Biscarbamate vs. Diphenyl Biscarbamate in Solvent-Formulated Coating Systems

The dibenzyl biscarbamate (MW 466.53) exhibits moderate solubility in organic solvents and limited solubility in water, a property attributed to its hydrophobic aromatic architecture . By comparison, the diphenyl analog (MW 438.49) presents a higher calculated LogP of 6.65 and a density of 1.294 g/cm³, indicating even greater lipophilicity that may restrict compatibility with moderately polar co-solvent blends [1]. The dibenzyl derivative, incorporating benzylic methylene spacers, may offer enhanced solubility in ketone and ester solvents commonly used in industrial coating formulations.

Solubility Formulation compatibility Organic solvents

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate — Recommended Application Scenarios Grounded in Evidence


Heat-Curable 1K Polyurethane Adhesives and Coatings for Temperature-Sensitive Substrates

The intermediate de-blocking temperature of benzyl alcohol-blocked MDI adducts (~140–180 °C class-level estimate [1]) positions the dibenzyl biscarbamate as a latent crosslinker for single-component (1K) polyurethane adhesives, sealants, and coatings applied to wood, textiles, and thermoplastic films — substrates that cannot tolerate the >180 °C bake schedules required by caprolactam-blocked MDI [2]. The lower de-blocking onset, relative to phenol-blocked MDI, reduces energy consumption and cycle time while preserving ambient storage stability.

Non-Phosgene MDI Process Research and Development

As a member of the methylenebis(4,1-phenylene) biscarbamate family, the dibenzyl ester is a candidate intermediate for the phosgene-free synthesis of 4,4′-MDI via thermal decomposition. The well-characterized diphenyl analog (MDPC) achieves 99.8% conversion with 86.2% MDI selectivity under optimized catalytic conditions [3]. Screening the dibenzyl analog may reveal distinct decomposition kinetics or by-product profiles attributable to the benzylic C–O bond, potentially enabling lower-temperature regeneration of the diisocyanate.

High-Performance Polyurethane Elastomers with Controlled Hard-Segment Crystallinity

Literature on dibenzyl-containing diisocyanates (e.g., 4,4′-dibenzyl diisocyanate, DBDI) demonstrates that the –CH₂–CH₂– central bridge facilitates rotational freedom and alignment of aromatic rings, promoting hard-segment crystallization in polyurethane elastomers [4]. While the target compound is a blocked (capped) derivative rather than a free diisocyanate, its de-blocked MDI hard segment may benefit from analogous structural ordering when formulated with appropriate chain extenders, contributing to enhanced modulus and tear strength in cast elastomer applications.

Solvent-Formulated Industrial Maintenance Coatings Requiring High Solids Content

The moderate organic solubility and hydrophobicity of the dibenzyl biscarbamate facilitate dissolution in ketone and ester solvent blends at higher solids loading than the more lipophilic diphenyl analog (LogP 6.65, density 1.294 g/cm³ [5]). This enables formulation of high-build, low-VOC industrial maintenance coatings that achieve target dry-film thickness in fewer application passes, improving painter productivity and reducing solvent emissions.

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